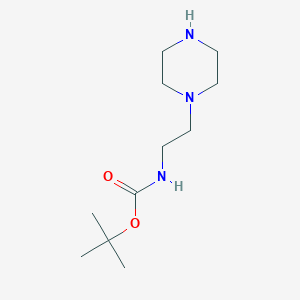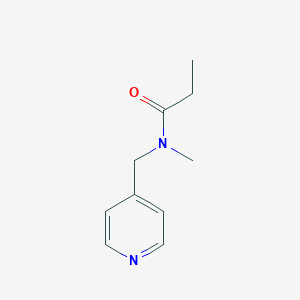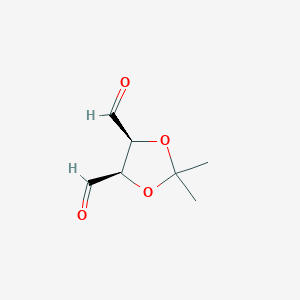
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is a chiral compound that belongs to the family of dioxolanes. This compound is characterized by its two aldehyde functional groups and its dioxolane ring structure. It is often used in organic synthesis due to its unique stereochemistry and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) typically involves the reaction of a suitable diol with an aldehyde under acidic conditions to form the dioxolane ring. One common method involves the use of 2,2-dimethyl-1,3-propanediol and an aldehyde in the presence of an acid catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) may involve continuous flow processes to enhance efficiency and yield. The use of high-throughput reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding dicarboxylic acids.
Reduction: Corresponding diols.
Substitution: Various substituted dioxolane derivatives.
Applications De Recherche Scientifique
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of 1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) involves its reactivity with nucleophiles and electrophiles due to the presence of aldehyde groups. The compound can form stable intermediates with various biological molecules, influencing biochemical pathways and enzyme activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4R,5S)-4,5-Dimethyl-1,3,2-dioxathiolane 2,2-dioxide
- (4R,5S)-4,5-Dimethyl-1,3-dioxolane-4,5-diyl bis(diphenylmethanol)
- (4R,5S)-(-)-1,5-Dimethyl-4-phenyl-2-imidazolidinone
Uniqueness
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis-(9CI) is unique due to its specific stereochemistry and the presence of two reactive aldehyde groups. This makes it a valuable intermediate in asymmetric synthesis and a versatile reagent in organic chemistry.
Propriétés
Numéro CAS |
146566-82-7 |
|---|---|
Formule moléculaire |
C7H10O4 |
Poids moléculaire |
158.15 g/mol |
Nom IUPAC |
(4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarbaldehyde |
InChI |
InChI=1S/C7H10O4/c1-7(2)10-5(3-8)6(4-9)11-7/h3-6H,1-2H3/t5-,6+ |
Clé InChI |
HZJHBGXHOJVFGH-OLQVQODUSA-N |
SMILES isomérique |
CC1(O[C@@H]([C@@H](O1)C=O)C=O)C |
SMILES |
CC1(OC(C(O1)C=O)C=O)C |
SMILES canonique |
CC1(OC(C(O1)C=O)C=O)C |
Synonymes |
1,3-Dioxolane-4,5-dicarboxaldehyde, 2,2-dimethyl-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


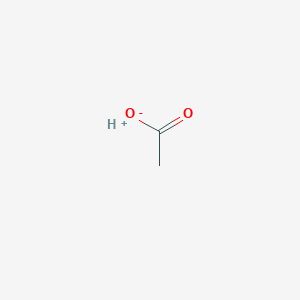
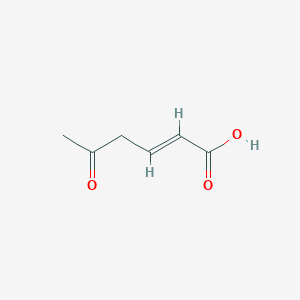
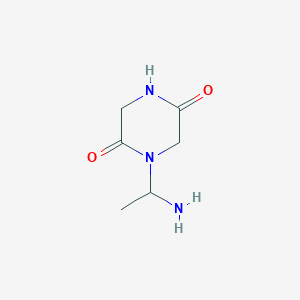
![4-Ethylpyrrolo[1,2-a]pyrazine](/img/structure/B115901.png)
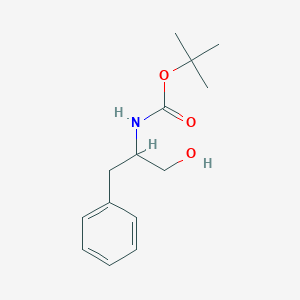
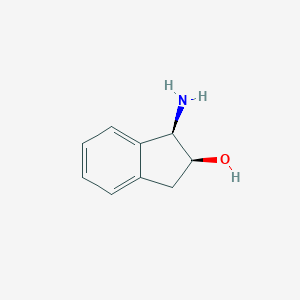




![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
